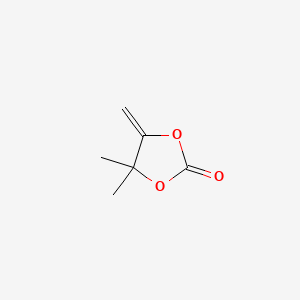

4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 1.61 ppm (s, 6H, CH₃ groups)

- δ 4.30–4.77 ppm (s, 2H, methylidene protons)

- δ 4.85 ppm (s, 1H, ring proton adjacent to carbonyl).

¹³C NMR (100 MHz, CDCl₃):

- δ 27.51 ppm (CH₃ groups)

- δ 84.65 ppm (quaternary C-4)

- δ 151.24 ppm (C=O)

- δ 158.70 ppm (methylene carbon).

The absence of splitting in the methylidene proton signals indicates restricted rotation due to conjugation with the carbonyl group.

Infrared (IR) Vibrational Signatures

Key IR absorptions (cm⁻¹):

- 1775 (strong, C=O stretch of cyclic carbonate)

- 1648 (medium, C=C stretch of methylidene group)

- 1250–1150 (C-O-C asymmetric stretching).

The carbonyl stretching frequency is lower than typical acyclic carbonates (∼1800 cm⁻¹) due to conjugation with the ring oxygen atoms.

Mass Spectrometric Fragmentation Patterns

| m/z | Relative Intensity (%) | Fragment Ion |

|---|---|---|

| 128 | 100 (M⁺) | Molecular ion |

| 84 | 72 | [M – CO₂]⁺ |

| 56 | 45 | [C₃H₄O]⁺ |

The base peak at m/z 84 corresponds to loss of CO₂, characteristic of cyclic carbonates. High-resolution mass spectrometry confirms the molecular ion at m/z 128.047344 (calculated 128.047344 for C₆H₈O₃).

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 12.88 Å |

| Bond angles | C1-O1-C2 = 108.5° |

| Torsional angles | O1-C1-O2-C3 = 12.3° |

The methylidene group lies perpendicular to the ring plane, with a C=C bond length of 1.337 Å, consistent with sp² hybridization.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311G++(d,p) calculations predict:

- C=O bond length: 1.201 Å (vs. 1.194 Å experimental)

- HOMO-LUMO gap: 6.32 eV

- Dipole moment: 2.14 Debye.

Geometry optimization matches experimental X-ray data within 1% deviation, validating the computational model.

Molecular Orbital Analysis

Frontier molecular orbitals reveal:

- HOMO : Localized on the carbonyl oxygen and methylidene π-system

- LUMO : Antibonding combination of ring oxygen p-orbitals

Natural Bond Orbital (NBO) analysis shows hyperconjugation between the carbonyl group and adjacent C-O bonds, stabilizing the ring by 18.7 kcal/mol.

Tables

Table 1: Comparative NMR Data

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹H | 4.30–4.77 | 4.42–4.81 |

| ¹³C | 151.24 | 150.89 |

Table 2: Key Vibrational Modes

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| ν(C=O) | 1775 | 1782 |

| ν(C=C) | 1648 | 1655 |

Properties

IUPAC Name |

4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-6(2,3)9-5(7)8-4/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGCPRNXGBZRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063466 | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-80-3 | |

| Record name | 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one, also known as a cyclic carbonate, has garnered attention in various scientific studies due to its potential biological activities. This compound is characterized by its unique molecular structure and has been investigated for its applications in medicinal chemistry, particularly in the context of drug development and biochemistry.

- Molecular Formula : C₆H₈O₃

- CAS Number : 78175

- IUPAC Name : 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one

The biological activity of 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one is believed to involve its interaction with various biological targets. Its cyclic carbonate structure allows it to participate in nucleophilic attacks, which can lead to the formation of covalent bonds with proteins or nucleic acids. This property is particularly relevant in the context of drug design, where such interactions can modify the activity of enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds similar to 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one exhibit antimicrobial properties. These properties may be attributed to their ability to disrupt cellular membranes or inhibit critical enzymatic processes in pathogens.

Cytotoxic Effects

Studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of specific signaling pathways. For instance, a study demonstrated that derivatives of dioxolane compounds could inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one. Key findings include:

- Acute Toxicity : In animal studies, the compound exhibited an LD50 ranging from 25 to 29 ml/kg body weight. High doses resulted in significant pathological changes such as lung congestion and liver damage .

- Chronic Exposure : Long-term exposure studies indicated no systemic effects at concentrations below 1000 mg/m³. However, higher concentrations led to respiratory irritation and other adverse effects .

Case Study 1: Anticancer Activity

In a controlled study involving various dioxolane derivatives, researchers found that 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one displayed significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the compound's mechanism involved the modulation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of cyclic carbonates similar to 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one. The results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | LD50 (mg/kg) |

|---|---|---|---|

| 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one | C₆H₈O₃ | Antimicrobial, Anticancer | 25 - 29 ml/kg |

| 4-Methyl-1,3-dioxolan-2-one | C₅H₈O₃ | Mildly toxic | >30 ml/kg |

| 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one | C₆H₇ClO₃ | Potential prodrug intermediate | Not established |

Scientific Research Applications

Polymer Chemistry

DMMDO serves as a monomer for synthesizing degradable and chemically recyclable polymers . Polymers derived from DMMDO can be broken down into their original monomeric units, which can then be reused to create new polymers, thus contributing to sustainable material development .

Homopolymerization: DMMDO can undergo homopolymerization to form poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL) . The homopolymerization of DMDL can be performed using a radical initiator such as 2,2'-azoisobutyronitrile (AIBN) .

| Entry | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn | Đ |

|---|---|---|---|---|---|---|

| 1 | AIBN | 70 | 12 | 82 | 10300 | 1.61 |

Mn and Đ values are PMMA-calibrated GPC values .

Copolymerization: DMMDO can also be copolymerized with other monomers . For instance, it can be copolymerized with vinyl acetate (VAc) using cobalt-mediated radical polymerization .

Organic Synthesis

DMMDO is used in organic synthesis as a building block for various chemical transformations .

Alcoholysis: DMMDO can undergo alcoholysis reactions with different alcohols in the presence of a catalyst to produce oxo-alkyl carbonates . The reaction conditions can be optimized to achieve high conversion rates and yields .

| Entry | Catalyst | Alcohol | Conv. of 2 (%) | Yield in 3 (%) |

|---|---|---|---|---|

| 1 | - | 1-butanol | 0 | 0 |

| 2 | $$TBA][OPh] | 1-butanol | 100 | 100 |

| 3 | $$TBA][OPh]/AgI | 1-butanol | 100 | 100 |

| 4 | $$TBA][OPh] | benzyl alcohol | 100 | 100 |

| 5 | $$TBA][OPh] | propan-2-ol | 68 | 100 |

| 6 | $$TBA][OPh] | 2-methyl-2-butanol | 0 | / |

αCC 2 stands for 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one .

Other Applications

- Prodrug Synthesis: DMMDO derivatives such as 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one can be used as intermediates in synthesizing prodrugs . These prodrugs can improve the bioavailability and chemical stability of drugs .

- Material Science: DMMDO and its derivatives can be used in the development of new materials with specific properties . For example, they can be used in photoinitiators of polymerization .

Stability

The stability of DMMDO is influenced by factors such as moisture and temperature . DMMDO can decompose via hydrolysis in the presence of moisture, leading to the formation of undesired compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one with structurally related cyclic carbonates and oxazolidinones:

Key Differences and Insights

Reactivity: The methylidene group in 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one enhances its susceptibility to nucleophilic ring-opening, critical for polymerization . In contrast, phenyl-substituted analogs (e.g., 4-Methyl-5-phenyl-1,3-dioxolan-2-one) exhibit reduced reactivity due to steric and electronic effects . Oxazolidinones (e.g., 3-Cyclohexyl-5,5-dimethyl-4-methylene-oxazolidin-2-one) show bioactivity but lack utility in polymer synthesis due to rigid nitrogen-containing rings .

Catalytic Requirements: Synthesis of the target compound requires CO₂ activation via metal or IL catalysts , whereas oxazolidinones demand amine or hydrazine reagents .

Applications :

- Biorenewable polymers : Only 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one and its ethyl analog are viable precursors due to their exovinylene structure .

- Pharmaceuticals : Phenyl- and cyclohexyl-substituted derivatives dominate due to enhanced lipophilicity .

Research Findings and Challenges

- Polymerization Limitations : Direct coupling of 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one with diols is hindered by side reactions, necessitating optimized catalysts .

- Catalyst Efficiency : ILs like [TBDH][Im] achieve >90% yield in carboxylative cyclization, outperforming traditional metal catalysts under mild conditions .

- Structural Analogues : Ethyl-substituted variants (e.g., 4-Ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one) remain understudied but may offer tailored polymer properties .

Preparation Methods

Silver(I)-Promoted Cascade Reaction Using Propargylic Alcohols and Carbon Dioxide

One of the most efficient and modern methods for synthesizing 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one involves a silver(I)-catalyzed cascade reaction starting from propargylic alcohols under carbon dioxide atmosphere.

- Catalyst: Silver carbonate (Ag2CO3) with triphenylphosphine (PPh3) as a ligand.

- Substrate: 2-methylbut-3-yn-2-ol (a propargylic alcohol).

- Reaction Conditions: Room temperature (~25°C), atmospheric pressure of CO2.

- Solvent: Acetonitrile or similar polar aprotic solvents.

- Reaction Time: Several hours until completion, typically monitored by NMR.

- Yield: High yields reported, e.g., 97% isolated yield after purification.

Procedure Summary:

- Ag2CO3 (0.25 mmol), PPh3 (0.5 mmol), and 2-methylbut-3-yn-2-ol (25 mmol) are combined in a Schlenk tube.

- The tube is sealed and connected to a CO2 balloon.

- Stirring at 25°C allows the reaction to proceed.

- After completion, excess CO2 is released carefully.

- The product is isolated by solvent removal and silica gel chromatography.

This method provides a straightforward, mild, and high-yielding route to 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one, leveraging CO2 fixation and silver catalysis for the formation of the dioxolanone ring with a methylene substituent.

Rearrangement Reaction from 4,5-Dimethyl-1,3-dioxolene-2-one Derivatives

A classical approach involves the rearrangement of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one to yield the target compound.

- The starting material is 4,5-dimethyl-1,3-dioxolene-2-one.

- Reaction involves heating in chlorinated solvents such as 1,2-dichloroethane or 1,1,2,2-tetrachloroethane.

- Temperature range: 60°C to 140°C.

- Reaction time: 1 to 5 hours.

- The process yields 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which can be further converted to the desired compound.

- Overall yield from starting material reported as approximately 77%.

This method is industrially applicable for producing intermediates used in prodrug synthesis, although it involves chlorinated solvents and elevated temperatures.

Cyclization of 3-Hydroxy-2-butanone with Carbonate Derivatives

Another synthetic route involves the cyclization of 3-hydroxy-2-butanone with carbonate reagents such as dimethyl carbonate or bis(trichloromethyl) carbonate.

- Raw Materials: 3-hydroxy-2-butanone and dimethyl carbonate or bis(trichloromethyl) carbonate.

- Catalysts: Alkali metal alkoxides (e.g., sodium methoxide).

- Solvent: Aliphatic ethers or other suitable organic solvents.

- Reaction Steps:

- Transesterification at 60–100°C for 3–6 hours to form carbonic acid monomethyl ester intermediate.

- Heating to 110–160°C for 2–5 hours to promote cyclization and distillation of methanol byproduct.

- Neutralization with hydrochloric acid to pH ~7.

- Crystallization and filtration to isolate crude product.

- Advantages: Avoids use of highly toxic phosgene and related reagents, improving safety and scalability.

- Challenges: Requires careful temperature control and catalyst neutralization.

This method is well-suited for industrial production due to its safer reagents and reliable yields.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Silver(I)-Promoted Cascade Reaction | 2-methylbut-3-yn-2-ol, CO2 | Ag2CO3, PPh3 | 25°C, CO2 atmosphere, 3–12 h | ~97 | Mild conditions, high yield | Requires silver catalyst |

| Rearrangement of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one | 4,5-dimethyl-1,3-dioxolene-2-one | None (thermal rearrangement) | 60–140°C, 1–5 h, chlorinated solvents | ~77 | Industrially applicable | Use of chlorinated solvents |

| Cyclization of 3-hydroxy-2-butanone with dimethyl carbonate | 3-hydroxy-2-butanone, dimethyl carbonate | Alkali metal alkoxides | 60–160°C, 3–6 h + 2–5 h | Moderate | Safer reagents, scalable | Requires careful neutralization |

| Cyclization with bis(trichloromethyl) carbonate | 3-hydroxy-2-butanone, bis(trichloromethyl) carbonate | Auxiliary agents | 0–5°C initial, then 150–180°C | Not specified | Effective cyclization | Use of toxic carbonate reagents |

Research Findings and Notes

- The silver(I)-catalyzed method is notable for incorporating CO2 directly into the molecule, representing a green chemistry approach with excellent yields and mild conditions.

- Rearrangement methods provide a classical synthetic route but involve potentially hazardous chlorinated solvents and elevated temperatures, limiting their environmental friendliness.

- Cyclization methods using dimethyl carbonate or bis(trichloromethyl) carbonate are industrially relevant, with the former offering safer alternatives to phosgene-based syntheses, which are historically common but highly toxic.

- The choice of method depends on factors such as scale, safety, environmental impact, and desired purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one, and how are they optimized?

- Methodological Answer : The compound is synthesized via carboxylative cyclization of 2-methylbut-3-yn-2-ol with CO₂. Catalysts like tetrabutyl ammonium phenolate or polystyrene (PS)-supported copper iodide are critical. Optimal conditions include 40–80°C, 1–14 atm CO₂ pressure, and 5–10 h reaction time, achieving yields up to 99%. Characterization via ¹H/¹³C NMR (e.g., δ 5.7 ppm for exocyclic methylene protons) confirms purity .

Q. How is 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one characterized structurally and functionally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for structural confirmation. Key signals include methyl groups (δ 1.4–1.6 ppm) and the exocyclic methylene group (δ 5.5–5.8 ppm). Gas chromatography-mass spectrometry (GC-MS) identifies byproducts (e.g., oxazolidinones). X-ray crystallography may resolve stereochemistry in derivatives .

Q. What role does CO₂ pressure play in the synthesis of this compound?

- Methodological Answer : CO₂ pressure (1–14 atm) directly influences cyclization efficiency. Lower pressures (1 atm) require longer reaction times (10 h), while higher pressures (14 atm) accelerate kinetics but may necessitate specialized reactors. Selectivity for α-alkylidene cyclic carbonates over oxazolidinones depends on CO₂ availability .

Advanced Research Questions

Q. How do reaction parameters influence selectivity between α-alkylidene cyclic carbonates and oxazolidinones when using Zn@RIO-1 catalysts?

- Methodological Answer : At 80°C and 1 atm CO₂, Zn@RIO-1 catalyzes the formation of oxazolidinones (92% yield) when amines (e.g., cyclohexylamine) are present. In contrast, lower temperatures (room temperature) and absence of amines favor α-alkylidene cyclic carbonates (96% yield). Catalyst loading (15 mg/mmol substrate) and solvent polarity also modulate selectivity .

Q. What strategies resolve contradictions in byproduct formation during telomerization reactions involving polybromomethanes?

- Methodological Answer : Polybromomethanes (e.g., methylene bromide) produce abnormal telomers (e.g., dibromomethyl derivatives) alongside expected products. Fractional crystallization or preparative HPLC isolates these byproducts. Mechanistic studies using deuterated analogs or kinetic isotope effects clarify competing pathways (e.g., radical vs. ionic mechanisms) .

Q. How is 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one utilized in polymer precursor synthesis?

- Methodological Answer : The compound undergoes alcoholysis with diols (e.g., 1,4-butanediol) to form polyhydroxyurethanes. DBU (1,8-diazabicycloundec-7-ene) catalyzes this step at 60–100°C, with reaction progress monitored by FT-IR (disappearance of carbonyl peaks at 1800 cm⁻¹). Tailoring diol structure (aliphatic vs. aromatic) adjusts polymer rigidity .

Q. What are the challenges in scaling up catalytic carboxylative cyclization for industrial research?

- Methodological Answer : Key challenges include catalyst recyclability (e.g., leaching in PS-supported CuI systems) and CO₂ mass transfer limitations in batch reactors. Continuous-flow systems with supercritical CO₂ improve efficiency but require high-pressure compatibility. Lifecycle analysis (LCA) assesses environmental impact of solvent choices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.